

Validating the Anti-Androgenic Effects of Vinclozolin M2: A Comparative Guide

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Compound of Interest

Compound Name: VinclozolinM2-2204

Cat. No.: B15605978

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This guide provides a comprehensive comparison of the anti-androgenic properties of Vinclozolin M2, a primary metabolite of the fungicide Vinclozolin, against other known anti-androgenic compounds. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Vinclozolin M2's performance in relevant experimental models.

Introduction to Vinclozolin and its Metabolites

Vinclozolin, a dicarboximide fungicide, is known to exhibit anti-androgenic activity primarily through its metabolites, M1 (2-[[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenic acid) and M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide).[1] These metabolites act as antagonists to the androgen receptor (AR), thereby inhibiting the biological effects of androgens.[2][3] Perinatal exposure to Vinclozolin has been shown to disrupt male reproductive development in rats, leading to various malformations.[4][5][6] This guide focuses on Vinclozolin M2, which has been identified as a more potent AR antagonist compared to M1.[1]

Quantitative Comparison of Anti-Androgenic Potency

The following table summarizes the in vitro and in vivo anti-androgenic effects of Vinclozolin, its metabolite M2, and other reference anti-androgenic compounds. The data is compiled from various studies to provide a comparative overview of their potency.

Compound	Assay Type	Species/Cel l Line	Endpoint	Value	Reference
Vinclozolin	Androgen Receptor Binding	Rat Prostate Cytosol	Ki	> 700 µM	
Androgen- Inducible Reporter Gene Assay	Chinese Hamster Ovary (CHO)	IC50	0.1 µM	[7][8]	
Vinclozolin M1	Androgen Receptor Binding	Rat Prostate Cytosol	Ki	92 µM	[9]
Vinclozolin M2	Androgen Receptor Binding	Rat Prostate Cytosol	Ki	9.7 µM	[9]
Androgen- Inducible Reporter Gene Assay	-	Potency vs. M1	50-fold more potent		
Androgen- Inducible Reporter Gene Assay	-	Potency vs. Hydroxyfluta mide	2-fold less potent	[1]	
Hydroxyfluta mide	Androgen- Inducible Reporter Gene Assay	-	-	-	[1]
Flutamide	Hershberger Assay	Rat	Ventral Prostate Weight	Significant decrease at 10 & 20 mg/kg/day	[8][10]

Hershberger Assay	Rat	Seminal Vesicle Weight	Significant decrease at 10 & 20 mg/kg/day	[8][10]	
Procymidone	Androgen-Inducible Reporter Gene Assay	Chinese Hamster Ovary (CHO)	IC50	0.6 µM	[7][8]
Hershberger Assay	Rat	Ventral Prostate Weight	Significant decrease at ≥ 25 mg/kg/day	[8][10]	
Hershberger Assay	Rat	Seminal Vesicle Weight	Significant decrease at ≥ 25 mg/kg/day	[8][10]	
Linuron	Hershberger Assay	Rat	Ventral Prostate Weight	Significant decrease at 50 & 100 mg/kg/day	[10]
Hershberger Assay	Rat	Seminal Vesicle Weight	Significant decrease at 50 & 100 mg/kg/day	[10]	
p,p'-DDE	Hershberger Assay	Rat	Ventral Prostate Weight	Significant decrease at 100 mg/kg/day	[10]
Hershberger Assay	Rat	Seminal Vesicle Weight	Significant decrease at 50 & 100 mg/kg/day	[10]	

Experimental Protocols

Detailed methodologies for key experiments used to validate anti-androgenic effects are provided below.

Androgen Receptor Competitive Binding Assay

This in vitro assay assesses the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Materials:

- Rat ventral prostate cytosol (source of androgen receptors)
- [³H]-R1881 (methyltrienolone) as the radioligand
- Test compounds (e.g., Vinclozolin M2) and unlabeled R1881 (for standard curve)
- Assay Buffer (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, glycerol)
- Hydroxyapatite (HAP) slurry
- Scintillation cocktail and liquid scintillation counter

Procedure:

- Preparation of Reagents: Prepare serial dilutions of the test compound and unlabeled R1881 in a suitable solvent (e.g., ethanol). Prepare the radioligand solution in the assay buffer.
- Assay Setup: In microcentrifuge tubes, add the assay buffer, a fixed concentration of [³H]-R1881, and varying concentrations of the test compound or unlabeled R1881.
- Incubation: Add the rat prostate cytosol to each tube, vortex gently, and incubate at 4°C overnight to reach binding equilibrium.
- Separation of Bound and Unbound Ligand: Add ice-cold HAP slurry to each tube to bind the receptor-ligand complexes. Incubate on ice with intermittent mixing.
- Washing: Centrifuge the tubes to pellet the HAP, aspirate the supernatant, and wash the pellet with cold wash buffer to remove unbound radioligand.

- **Detection:** Add scintillation cocktail to each tube containing the HAP pellet and measure the radioactivity using a liquid scintillation counter.
- **Data Analysis:** Plot the percentage of specific binding of [^3H]-R1881 against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The inhibition constant (K_i) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Androgen-Inducible Reporter Gene Assay

This cell-based assay measures the ability of a test compound to inhibit androgen-induced gene expression.

Materials:

- A mammalian cell line (e.g., Chinese Hamster Ovary (CHO) or a human prostate cell line) stably or transiently transfected with:
 - An expression vector for the human androgen receptor.
 - A reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., MMTV).
- A known androgen agonist (e.g., dihydrotestosterone (DHT) or R1881).
- Test compounds (e.g., Vinclozolin M2).
- Cell culture medium and reagents.
- Lysis buffer and luciferase assay substrate.
- Luminometer.

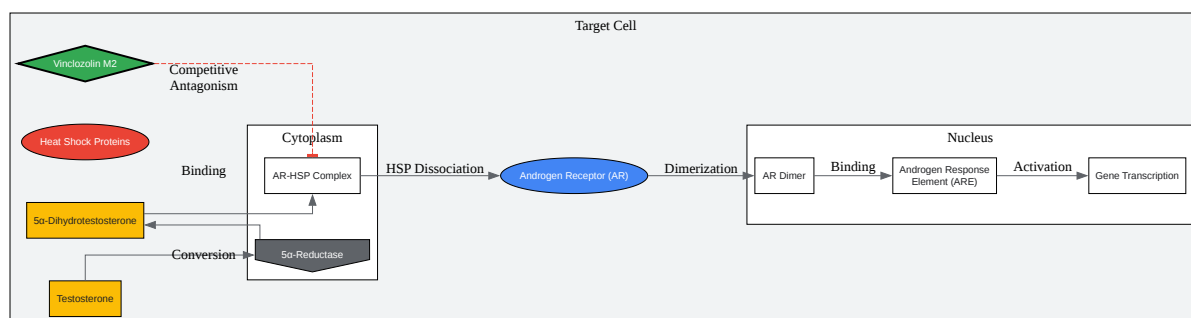
Procedure:

- **Cell Seeding:** Plate the transfected cells in a multi-well plate and allow them to attach overnight.

- **Compound Treatment:** Treat the cells with a fixed concentration of the androgen agonist in the presence of varying concentrations of the test compound. Include appropriate controls (agonist alone, vehicle alone).
- **Incubation:** Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene expression.
- **Cell Lysis:** Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using a lysis buffer.
- **Luciferase Assay:** Add the luciferase assay substrate to the cell lysates and measure the luminescence using a luminometer.
- **Data Analysis:** Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency. Plot the percentage of inhibition of agonist-induced luciferase activity against the logarithm of the antagonist concentration to determine the IC₅₀ value.

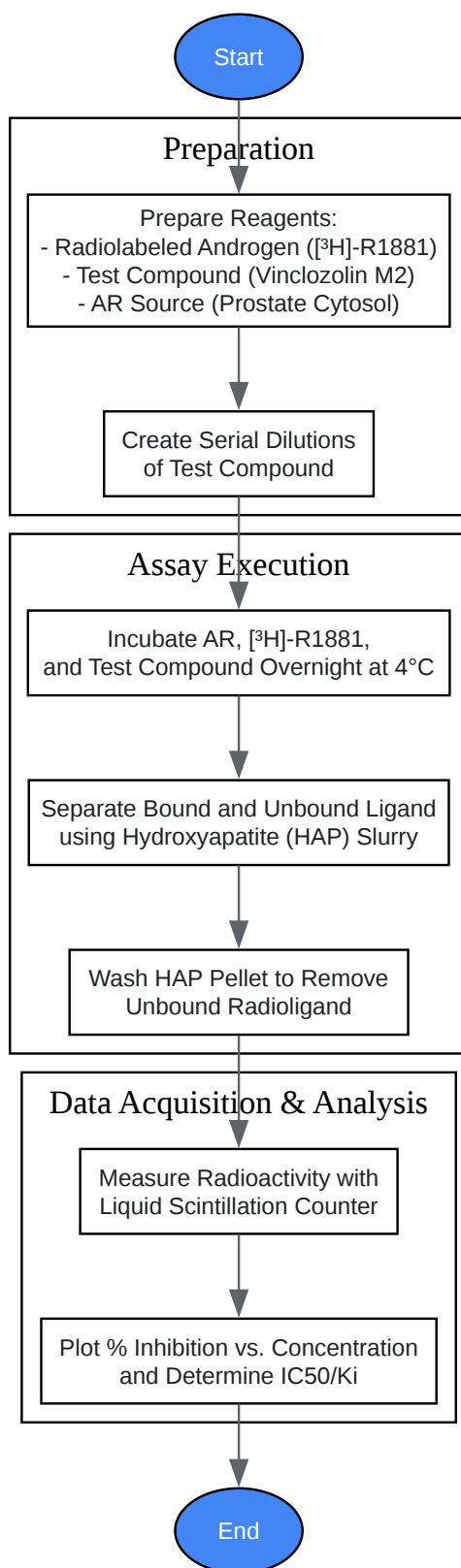
Visualizations

The following diagrams illustrate the androgen signaling pathway and a typical experimental workflow for an androgen receptor competitive binding assay.



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Caption: Androgen signaling pathway and the antagonistic action of Vinclozolin M2.



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Caption: Workflow for an Androgen Receptor Competitive Binding Assay.

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